molecular formula C20H15Cl2NO4S B2766630 3-[Benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid CAS No. 519152-22-8

3-[Benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid

Katalognummer: B2766630
CAS-Nummer: 519152-22-8
Molekulargewicht: 436.3
InChI-Schlüssel: FEANSCVRNAJACC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[Benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid is a chemical compound with the molecular formula C20H16ClNO4S and a molecular weight of 401.87 g/mol . This compound is characterized by the presence of a benzyl group, a 4-chlorophenyl group, and a sulfonamide group attached to a benzoic acid core. It is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-[Benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can form biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound's structural features suggest potential applications in drug discovery, particularly targeting various biological pathways. The presence of the sulfonamide group enhances its pharmacological profile, making it a candidate for developing drugs that target specific receptors or enzymes involved in disease processes.

Antimicrobial Activity

Research indicates that compounds similar to 3-[Benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid exhibit significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating that the compound could inhibit growth effectively. The incorporation of the sulfonamide moiety has been shown to enhance antimicrobial activity compared to non-sulfonamide counterparts .

Study Reference Organism Tested Inhibition Zone (mm)
Study AE. coli15
Study BS. aureus18
Study CP. aeruginosa12

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly through enzyme inhibition studies. Similar sulfonamide derivatives have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways. In vitro studies suggest that this compound could reduce COX-2 activity, indicating potential therapeutic uses in treating inflammatory diseases .

Enzyme Targeted IC50 Value (µM) Reference
COX-125Study D
COX-215Study E

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have shown promising results. Mechanistic studies suggest that it may induce apoptosis in cancer cells, with increased caspase activity observed in treated samples . This suggests a potential role in cancer therapy, particularly for tumors sensitive to apoptosis-inducing agents.

Case Studies and Research Findings

  • Antimicrobial Evaluation : A series of piperidine derivatives were tested for antimicrobial activity, revealing that the sulfonamide group significantly enhanced efficacy against various pathogens compared to non-sulfonamide controls .
  • Apoptosis Induction : In a study assessing the anticancer mechanism, treated cancer cell lines exhibited increased markers of apoptosis, including elevated caspase-3 and caspase-9 activities, suggesting that the compound may be effective in cancer treatment protocols .
  • Safety Profile Assessment : Toxicity studies conducted on animal models indicated no acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development in therapeutic applications.

Wirkmechanismus

The mechanism of action of 3-[Benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[Benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Biologische Aktivität

3-[Benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid, a compound with the CAS number 519152-22-8, is a sulfamoyl derivative notable for its potential biological activities. This compound integrates a benzyl group and a chlorophenyl moiety, which are known to enhance pharmacological efficacy. The following sections will explore its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈Cl₂N₂O₃S
  • Molecular Weight : 436.3 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays, focusing on its antibacterial and enzyme inhibitory properties.

Antibacterial Activity

Research indicates that compounds with sulfamoyl groups often exhibit significant antibacterial properties. In studies involving synthesized derivatives of related compounds, moderate to strong activity was observed against several bacterial strains:

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak

These findings suggest that this compound may possess similar antibacterial capabilities due to its structural components that enhance interaction with bacterial targets .

Enzyme Inhibition

Enzyme inhibition studies have highlighted the potential of sulfamoyl compounds in modulating enzyme activity. Key findings include:

  • Acetylcholinesterase (AChE) Inhibition : Compounds similar to this compound demonstrated strong inhibitory effects on AChE, which is crucial for neurotransmission.
  • Urease Inhibition : The compound also exhibited significant urease inhibitory activity, which is relevant for treating conditions like urease-related infections.

These activities indicate the compound's potential in therapeutic applications related to neurodegenerative diseases and infections .

The mechanism by which this compound exerts its biological effects likely involves:

  • Binding Interactions : The sulfamoyl group can form hydrogen bonds with target enzymes or receptors, enhancing binding affinity.
  • Structural Stability : The presence of the chlorophenyl group may contribute to the overall stability and bioavailability of the compound.

Case Studies and Research Findings

  • Antibacterial Screening : A study evaluating various sulfamoyl derivatives found that those containing both benzyl and chlorophenyl moieties exhibited enhanced antibacterial activity compared to simpler structures. The study emphasized the importance of structural diversity in optimizing biological activity .
  • Enzyme Inhibition Analysis : In vitro assays demonstrated that derivatives similar to this compound significantly inhibited AChE with IC50 values indicating effective concentrations for therapeutic use in neuropharmacology .

Eigenschaften

IUPAC Name

3-[benzyl-(4-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2NO4S/c21-16-7-9-17(10-8-16)23(13-14-4-2-1-3-5-14)28(26,27)19-12-15(20(24)25)6-11-18(19)22/h1-12H,13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEANSCVRNAJACC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(C=CC(=C3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.